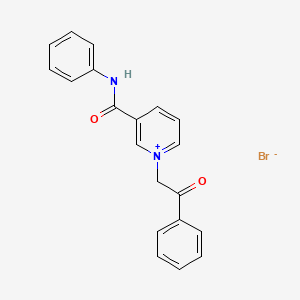
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-chlorophenyl)urea, commonly referred to as BTU, is a chemical compound that has been extensively researched for its various biological and pharmacological properties. BTU belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of BTU is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in the growth and proliferation of cancer cells and microbes. BTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which may contribute to its antitumor activity. BTU has also been found to inhibit the activity of beta-lactamase, an enzyme produced by bacteria that confers resistance to beta-lactam antibiotics, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
BTU has been found to have various biochemical and physiological effects, depending on the dose and duration of exposure. In general, BTU has been found to inhibit cell growth and induce apoptosis, or programmed cell death, in cancer cells. BTU has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects. In addition, BTU has been found to have antioxidant activity, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
BTU has several advantages for lab experiments, including its potent biological activity, good solubility in organic solvents, and relative ease of synthesis. However, there are also some limitations to using BTU in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Future Directions
There are several future directions for research on BTU, including its potential use as a therapeutic agent for cancer, infectious diseases, and inflammatory disorders. Further studies are needed to determine the optimal dosing and administration of BTU, as well as its potential toxicity and side effects. In addition, future research could focus on the development of new derivatives of BTU with improved biological activity and pharmacokinetic properties. Overall, BTU has shown great promise as a potential therapeutic agent for various diseases and disorders, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of BTU involves the reaction between 5-benzyl-1,3,4-thiadiazol-2-amine and 4-chlorophenyl isocyanate, which results in the formation of BTU. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide, and a catalyst, such as triethylamine or N,N-dimethylformamide. The reaction conditions are optimized to obtain high yields of BTU with good purity.
Scientific Research Applications
BTU has been extensively studied for its various biological and pharmacological properties. It has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, as well as fungi. BTU has also been found to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, BTU has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory disorders.
properties
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-6-8-13(9-7-12)18-15(22)19-16-21-20-14(23-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWNKOCMLMKPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B4963573.png)
![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
![3,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4963583.png)

![1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4963614.png)
![1-(4-ethoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4963617.png)


![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)
![N-[(4-bromophenyl)(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-nitroaniline](/img/structure/B4963649.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)
